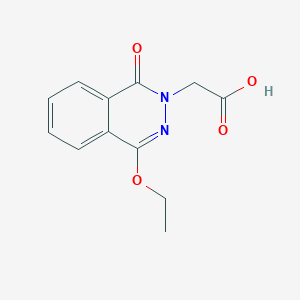

(4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid

Description

Strategic Positioning of the Phthalazine (B143731) Scaffold in Medicinal Chemistry Research

The phthalazine scaffold, a bicyclic aromatic compound containing two adjacent nitrogen atoms in one of the rings, is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to bind to multiple biological targets with high affinity, leading to a diverse range of pharmacological activities. Phthalazine derivatives have been successfully developed into clinically used drugs and are integral components of numerous compounds under investigation for various therapeutic applications.

The versatility of the phthalazine core allows for the synthesis of a wide array of derivatives with distinct biological profiles. ekb.eg This structural framework is a key feature in several approved drugs, demonstrating its therapeutic relevance. The diverse pharmacological activities associated with the phthalazine scaffold are a testament to its strategic importance in drug discovery and development. nih.gov

Table 2: Examples of Pharmacological Activities of Phthalazine Derivatives

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antihypertensive | Cardiovascular |

| Anti-inflammatory | Inflammation |

| Anticonvulsant | Neurology |

| Antimicrobial | Infectious Diseases |

The significance of the phthalazine scaffold is particularly pronounced in the field of oncology. Numerous phthalazine-containing compounds have been investigated as potent anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. rsc.org

Significance of Phthalazinone Acetic Acid Derivatives as Research Compounds

The incorporation of an acetic acid moiety at the N-2 position of the phthalazinone ring system gives rise to phthalazinone acetic acid derivatives, a class of compounds that has garnered considerable attention in chemical and biomedical research. This structural modification can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent phthalazinone molecule.

The synthesis of phthalazinone acetic acid derivatives often involves the N-alkylation of a 4-substituted-1(2H)-phthalazinone with a haloacetic acid ester, followed by hydrolysis to yield the corresponding carboxylic acid. ekb.eg This synthetic accessibility allows for the creation of diverse libraries of compounds for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxy-1-oxophthalazin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-18-11-8-5-3-4-6-9(8)12(17)14(13-11)7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYXUGVXCWDWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C(=O)C2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxy 1 Oxo 1h Phthalazin 2 Yl Acetic Acid and Analogous Structures

Phthalazinone Core Synthesis Approaches

The formation of the bicyclic phthalazinone scaffold is a critical step that can be achieved through various synthetic routes. These methods range from traditional condensation reactions to more modern, efficiency-focused strategies.

Classic Cyclocondensation and Ring-Closure Reactions

The most conventional and widely adopted method for synthesizing the phthalazinone core is the cyclocondensation reaction between a 2-acylbenzoic acid derivative and hydrazine (B178648). sci-hub.st This robust, two-component [4+2] cyclization strategy provides a direct route to 4-substituted phthalazin-1(2H)-ones. The reaction typically involves heating the 2-acylbenzoic acid with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). sci-hub.st The low solubility of the resulting phthalazinone product often facilitates its isolation by precipitation from the reaction mixture. sci-hub.st

For the specific synthesis of a 4-ethoxy phthalazinone core, two primary pathways can be envisioned using this classic approach:

Direct Condensation: This would involve using a 2-acylbenzoic acid precursor that already contains the desired ethoxy group at the appropriate position.

Indirect Functionalization: A more common and versatile approach involves the synthesis of an intermediate that can be readily converted to the 4-ethoxy derivative. A key strategy is the preparation of a 4-substituted-1-chlorophthalazine. This is typically achieved by treating the corresponding phthalazin-1(2H)-one with a mixture of phosphorus oxychloride and phosphorus pentachloride. researchcommons.org The resulting 1-chloro derivative is a versatile intermediate. Subsequent nucleophilic substitution with sodium ethoxide, by refluxing in ethanol, effectively displaces the chloro group to yield the desired 4-ethoxy-phthalazin-1(2H)-one. researchcommons.org

Another classical precursor for phthalazinones is phthalic anhydride (B1165640). sphinxsai.comnih.gov Reaction of phthalic anhydride with hydrazine hydrate in a solvent like acetic acid can yield the parent phthalazinone structure. sphinxsai.com To achieve 4-substitution, a substituted phthalic anhydride, such as a 4-halogenated phthalic anhydride, could serve as a starting material. google.comdissertationtopic.net

| Starting Material | Reagents | Product | Ref. |

| 2-Acylbenzoic acid | Hydrazine hydrate, Ethanol | 4-Aryl-phthalazin-1(2H)-one | sci-hub.st |

| 4-Aryl-phthalazin-1(2H)-one | POCl₃, PCl₅ | 1-Chloro-4-arylphthalazine | researchcommons.org |

| 1-Chloro-4-arylphthalazine | Sodium ethoxide, Ethanol | 4-Ethoxy-4-arylphthalazin-1(2H)-one | researchcommons.org |

| Phthalic anhydride | Hydrazine hydrate, Acetic acid | Phthalazin-1(2H)-one | sphinxsai.com |

Multicomponent and One-Pot Synthetic Strategies

To enhance synthetic efficiency, reduce waste, and simplify procedures, multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful tools in heterocyclic chemistry. These strategies allow for the construction of complex molecules like phthalazinones from simple starting materials in a single synthetic operation without the isolation of intermediates.

One such strategy involves the one-pot reaction of aromatic aldehydes, a suitable carbon source, and hydrazine derivatives. nih.gov These reactions often proceed via a cascade of events, including coupling and cyclocondensation steps, to furnish the final phthalazinone product in good to excellent yields. While specific examples leading directly to 4-ethoxy phthalazinones are less common, the versatility of these methods suggests their potential applicability by selecting appropriately substituted starting materials.

Microwave-Assisted and Metal-Catalyzed Protocols

Modern synthetic chemistry has increasingly embraced enabling technologies like microwave irradiation and transition-metal catalysis to accelerate reactions, improve yields, and access novel chemical space.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of phthalazinone derivatives. nih.gov The reaction of phthalic anhydride with amino acids, for instance, can be conducted under solvent-free conditions with microwave assistance to rapidly form phthalimide (B116566) derivatives, which are related structures. nih.gov This technology can be applied to the classic cyclocondensation reactions, often leading to dramatically reduced reaction times and cleaner product formation.

Metal-Catalyzed Protocols: Transition-metal catalysis offers elegant and efficient pathways to the phthalazinone core. Palladium-catalyzed reactions, in particular, have been extensively developed. These methods often involve carbonylative cyclization or C-H activation strategies. For example, the palladium-catalyzed carbonylation of o-bromobenzaldehydes in the presence of hydrazines provides a direct route to the phthalazinone ring system. Such protocols are valued for their high efficiency and broad functional group tolerance.

Installation of the N2-Acetic Acid Moiety

Once the 4-ethoxy-phthalazin-1(2H)-one core is synthesized, the final step is the introduction of the acetic acid group at the N2 position of the heterocyclic ring. This is typically achieved through a two-step sequence involving alkylation followed by hydrolysis.

Alkylation Reactions at the N2-Position

The nitrogen atom at the 2-position of the phthalazinone ring is nucleophilic and can be readily alkylated. The most common method for introducing the acetic acid ester moiety is through reaction with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). nih.govnih.gov

This N-alkylation is a chemoselective process that occurs specifically at the nitrogen atom rather than the exocyclic oxygen. nih.gov The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, in the presence of a weak inorganic base like anhydrous potassium carbonate (K₂CO₃). nih.govresearchgate.net The base serves to deprotonate the N-H of the phthalazinone, generating a more potent nucleophile that readily attacks the electrophilic carbon of the ethyl chloroacetate. The reaction mixture is usually heated under reflux to ensure completion. nih.gov Alternatively, stronger bases like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) can also be employed. researchgate.net

| Substrate | Alkylating Agent | Base/Solvent | Product | Ref. |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate | K₂CO₃ / Acetone:DMF | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | nih.gov |

| Generic NH-containing compound | Ethyl chloroacetate | NaH / THF | N-alkylated product | researchgate.net |

| Generic NH-containing compound | Ethyl bromoacetate | K₂CO₃ / DMF | N-alkylated product | researchgate.net |

Hydrolysis of Ester Precursors to Carboxylic Acids

The final step in the synthesis of (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid is the hydrolysis of the ethyl ester precursor obtained from the alkylation step. This transformation is a standard procedure in organic synthesis.

Base-catalyzed hydrolysis (saponification) is a highly effective method for this conversion. The ethyl ester is typically treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a co-solvent like ethanol. nih.gov The reaction mixture is heated under reflux for several hours to drive the hydrolysis to completion. nih.gov Upon cooling, the reaction mixture is acidified with a dilute mineral acid, such as hydrochloric acid (HCl), to protonate the resulting carboxylate salt. This causes the final carboxylic acid product to precipitate, allowing for its isolation by filtration. nih.gov

Formation of Acetic Acid Hydrazide Derivatives for Further Functionalization

The conversion of phthalazinone acetic acid derivatives into their corresponding acetic acid hydrazides is a pivotal step in the synthesis of more complex and diverse molecular structures. nih.govnih.gov Acetic acid hydrazides serve as highly versatile intermediates, enabling a wide range of subsequent chemical modifications. ekb.eg

The standard procedure for preparing these hydrazides involves the reaction of a phthalazinone acetic acid ester, such as ethyl (4-ethoxy-1-oxo-1H-phthalazin-2-yl)-acetate, with hydrazine hydrate (NH₂NH₂·H₂O). nih.govekb.eg This nucleophilic acyl substitution reaction, typically conducted by refluxing the reactants in an alcoholic solvent like ethanol, efficiently converts the ester moiety into the desired hydrazide. nih.govnih.govresearchgate.net

Once formed, the acetic acid hydrazide is a key building block for further functionalization. nih.govfayoum.edu.eg It is particularly useful in peptide synthesis and for introducing various substituents through the formation of amide or hydrazone linkages. nih.govsci-hub.st A prominent method for this is the azide (B81097) coupling technique. In this approach, the hydrazide is treated with a nitrous acid source (e.g., NaNO₂ in acidic medium) at low temperatures to form an acyl azide in situ. nih.gov This highly reactive intermediate can then be coupled with a variety of nucleophiles, such as amines or amino acid esters, to form new amide bonds. nih.govnih.gov The azide coupling method is well-regarded in peptide synthesis because it generally proceeds with a low degree of racemization. nih.govnih.gov

Furthermore, the terminal amino group of the hydrazide can be condensed with various aldehydes and ketones to yield hydrazone derivatives, introducing a wide array of aromatic and heterocyclic moieties into the final structure. nih.govfayoum.edu.eg These modifications have been shown to be critical for modulating the biological activity of the resulting compounds. nih.gov

Table 1: Synthesis of Phthalazinone Hydrazide Derivatives and Subsequent Functionalization

| Starting Material | Reagent(s) | Key Intermediate/Product | Purpose/Application | Reference |

|---|---|---|---|---|

| Phthalazinone Acetic Acid Ester | Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | Phthalazinone Acetic Acid Hydrazide | Precursor for further functionalization | nih.govnih.govekb.eg |

| Phthalazinone Acetic Acid Hydrazide | 1. NaNO₂/HCl (-5 °C) 2. Amines or Amino Acid Esters | Amide or Peptide Derivatives | Formation of new amide bonds with minimal racemization | nih.govnih.gov |

| Phthalazinone Acetic Acid Hydrazide | Aldehydes or Ketones, Ethanol, Reflux | Hydrazone Derivatives | Introduction of diverse aryl or heterocyclic groups | nih.govfayoum.edu.eg |

Stereoselective Synthesis and Chiral Resolution Techniques

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For many phthalazine-based therapeutic agents, biological efficacy resides in a single enantiomer. This necessitates the development of synthetic methods that can selectively produce a specific stereoisomer, a field known as stereoselective synthesis.

While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the available literature, the principles are widely applied to analogous phthalazinone structures. The two primary approaches to obtaining enantiomerically pure compounds are asymmetric synthesis and chiral resolution.

Asymmetric synthesis involves the use of chiral catalysts, reagents, or starting materials to directly produce the desired enantiomer in excess. This is often the more efficient and elegant approach. For related heterocyclic systems, methods such as catalytic asymmetric hydrogenation or alkylation are employed to set stereocenters with high enantiomeric purity.

Chiral resolution is a classical technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual components. This can be achieved by:

Formation of diastereomers: Reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. Afterward, the resolving agent is cleaved to yield the pure enantiomers.

Chiral chromatography: Using a stationary phase that is itself chiral. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Research on related hexahydrophthalazinones has demonstrated that individual enantiomers can exhibit divergent potency, with a clear preference for one stereoisomer (e.g., the S-enantiomer) for biological targets like phosphodiesterase 4 (PDE4). sci-hub.seresearchgate.net X-ray crystallography studies have shown that this preference is often dictated by specific interactions within the protein's binding site. researchgate.net This highlights the critical importance of controlling stereochemistry in the design and synthesis of new phthalazine-based drug candidates.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic organic chemistry aims to reduce the environmental impact of chemical processes. This involves designing routes that minimize waste, use less hazardous substances, and improve energy efficiency. For the synthesis of phthalazine (B143731) derivatives, several green strategies have been successfully implemented.

Solvent-Free Reactions: A significant advancement is the use of solvent-free, or "solid-state," reaction conditions. For instance, the multi-component condensation to form complex phthalazine-trione derivatives can be effectively carried out by grinding the reactants together, sometimes with a catalytic amount of a solid acid like silica (B1680970) sulfuric acid. longdom.orglongdom.org This approach eliminates the need for volatile and often toxic organic solvents.

Use of Reusable Catalysts: Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous because they can be easily recovered by filtration and reused. Montmorillonite K-10 clay, a type of solid acid catalyst, has been used for the synthesis of phthalazino[2,3-b]phthalazine-tetraones under microwave irradiation, providing an environmentally benign alternative to traditional acid catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis. sci-hub.semdpi.com It often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.com This is due to the efficient and direct transfer of energy to the reacting molecules. The synthesis of various N-substituted phthalazines and related heterocyclic systems has been expedited using this technology. sci-hub.se

Multi-component Reactions (MCRs): MCRs are processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. longdom.org These reactions are highly atom-economical and efficient, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. The synthesis of highly functionalized pyrazolo[1,2-b]phthalazine derivatives has been achieved through one-pot, multi-component reactions. longdom.orglongdom.org

Table 2: Application of Green Chemistry Principles in Phthalazine Synthesis

| Green Chemistry Principle | Methodology | Example Application | Advantage(s) | Reference |

|---|---|---|---|---|

| Waste Prevention (Atom Economy) | One-pot, multi-component reactions | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Reduces steps, minimizes byproducts and purification needs | longdom.orglongdom.org |

| Safer Solvents & Auxiliaries | Solvent-free conditions | Synthesis of 2H-indazolo[2,1-b]phthalazine-triones | Eliminates solvent waste and associated hazards | longdom.orglongdom.org |

| Design for Energy Efficiency | Microwave-assisted synthesis | Synthesis of N-substituted dihydro phthalazines | Faster reaction rates, shorter reaction times, often higher yields | sci-hub.semdpi.com |

| Catalysis | Use of reusable solid acid catalysts (e.g., Montmorillonite K-10) | Synthesis of phthalazino[2,3-b]phthalazine-tetraones | Easy catalyst recovery and reuse, reducing waste | researchgate.net |

Total Synthesis and Semisynthesis of Complex Phthalazine Scaffolds

The term "total synthesis" refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. In the context of phthalazine chemistry, this involves the multi-step construction of highly functionalized and structurally intricate derivatives that are not naturally occurring but are designed for specific biological targets.

The synthesis of the phthalazinone core itself often begins with fundamental building blocks such as phthalic anhydride or 2-acylbenzoic acids. sci-hub.sesci-hub.stlongdom.org A common and foundational reaction is the condensation of these precursors with hydrazine or a substituted hydrazine. longdom.orgsci-hub.stlongdom.org

A representative total synthesis of a complex phthalazine scaffold can be illustrated by a multi-step sequence:

Core Formation: Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride to produce a 2-aroylbenzoic acid. longdom.orglongdom.org

Cyclization: Reaction of the 2-aroylbenzoic acid with hydrazine hydrate to form the fundamental 4-aryl-1(2H)-phthalazinone ring system. longdom.orglongdom.org

N-Alkylation: Introduction of the acetic acid side chain via N-alkylation of the phthalazinone nitrogen with an agent like ethyl bromoacetate in the presence of a base. ekb.egekb.eg

Ester to Hydrazide Conversion: As detailed in section 2.2.3, treatment with hydrazine hydrate to form the key acetic acid hydrazide intermediate. ekb.eg

Elaboration and Functionalization: Using the hydrazide as a branching point, further reactions such as azide coupling with amino acids, condensation with aldehydes, or cyclization with dicarbonyl compounds are performed to build molecular complexity and synthesize the final target molecule. nih.govfayoum.edu.eg

This step-wise assembly from simple precursors to a complex, biologically active molecule is the essence of total synthesis in this field. Semisynthesis, which involves the modification of a readily available natural product, is less common for phthalazine derivatives as the core scaffold is typically synthetic in origin. The focus remains on the de novo total synthesis to create novel chemical entities with tailored pharmacological profiles.

Rigorous Structural Characterization and Elucidation of 4 Ethoxy 1 Oxo 1h Phthalazin 2 Yl Acetic Acid

Advanced Spectroscopic Analyses

Spectroscopic methods are fundamental to elucidating the molecular structure by probing the interactions of the compound with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For a definitive structural assignment of "(4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid," a suite of NMR experiments would be necessary.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the aromatic protons on the phthalazinone ring, the methylene (B1212753) protons of the acetic acid group, and the methylene and methyl protons of the ethoxy group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbons (from the phthalazinone and carboxylic acid groups), the aromatic carbons, and the aliphatic carbons of the ethoxy and acetic acid moieties.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and require experimental verification.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.8 - 8.5 | 125 - 145 |

| CH₂ (acetic acid) | ~4.9 | ~50 |

| O-CH₂ (ethoxy) | ~4.5 | ~65 |

| CH₃ (ethoxy) | ~1.4 | ~15 |

| C=O (phthalazinone) | - | ~160 |

| C=O (acetic acid) | - | ~170 |

| C-O (ethoxy) | - | ~158 |

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 2500-3300 (broad) | Carboxylic acid |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Ethoxy and acetic acid groups |

| C=O Stretch | 1700-1725 | Carboxylic acid |

| C=O Stretch | 1650-1690 | Amide (phthalazinone ring) |

| C=C Stretch | 1450-1600 | Aromatic ring |

| C-O Stretch | 1210-1320 | Carboxylic acid and ether |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound. For "this compound" (C12H12N2O4), HRMS analysis would be used to confirm its molecular weight and elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govescholarship.org If a suitable single crystal of "this compound" can be grown, this method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This technique would confirm the connectivity established by NMR and provide insight into the molecule's conformation and packing in the crystal lattice. While the crystal structure for the exact target molecule is not available, studies on similar compounds, like 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, have been successfully elucidated using this method. dntb.gov.uaresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the target compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for preliminary purity checks.

Column Chromatography: This technique would be employed for the purification of the crude product on a larger scale.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound with high accuracy. By using a suitable stationary and mobile phase, the presence of any impurities can be detected and quantified.

Computational Chemistry for Conformational Analysis and Tautomerism

Computational chemistry serves as a valuable tool to complement experimental data. Using methods like Density Functional Theory (DFT), the following aspects of "this compound" can be investigated:

Conformational Analysis: Theoretical calculations can be used to determine the most stable conformation (the lowest energy three-dimensional arrangement) of the molecule. This involves exploring the potential energy surface by rotating the single bonds, particularly around the acetic acid and ethoxy side chains.

Tautomerism: The phthalazinone core has the potential for tautomerism. Computational modeling can predict the relative energies of different tautomeric forms (e.g., the lactam-lactim tautomerism of the amide group), providing insight into which form is likely to be predominant under different conditions. These theoretical predictions can then be correlated with the experimental spectroscopic data for a more complete structural understanding.

Chemical Reactivity and Transformative Potential of 4 Ethoxy 1 Oxo 1h Phthalazin 2 Yl Acetic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Phthalazine (B143731) Ring System

The phthalazinone ring system is composed of two fused rings: a benzene (B151609) ring and a pyridazinone ring. The reactivity of this system towards substitution is nuanced, with the benzene portion being susceptible to electrophilic attack and the pyridazinone portion being prone to nucleophilic attack, particularly at positions activated by suitable functional groups.

Nucleophilic Substitution: The pyridazinone part of the molecule is electron-deficient, making it susceptible to nucleophilic attack, especially at the carbon atoms adjacent to the nitrogen atoms (C-1 and C-4). masterorganicchemistry.com The C-1 position is a carbonyl carbon, primarily involved in amide chemistry. The C-4 position, bearing the ethoxy group, is a key site for nucleophilic substitution. While the ethoxy group is not an exceptional leaving group, its departure can be facilitated under certain conditions, allowing for its replacement by stronger nucleophiles. More commonly, a halogen, such as chlorine, is introduced at the C-1 or C-4 position to serve as a good leaving group. For example, 1-chloro-4-substituted-phthalazines are versatile intermediates that readily react with various nucleophiles, including amines, thiols, and alkoxides, to yield a diverse array of derivatives. researchcommons.orgaun.edu.eg The reactivity of the C-4 position is central to the discussion in Section 4.3.

Derivatization of the Acetic Acid Side Chain

The acetic acid side chain at the N-2 position is a primary site for chemical modification, enabling the extension of the molecule and the introduction of diverse functionalities through standard carboxylic acid chemistry.

The carboxylic acid group of (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid is readily converted into a wide range of amides and peptide conjugates. This transformation is fundamental in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. Two principal strategies are employed for this purpose, based on extensive research on analogous phthalazinyl-acetic acids. nih.govnih.gov

The first approach involves the direct coupling of the carboxylic acid with a primary or secondary amine using a peptide coupling reagent. rsc.org Reagents like N,N′-dicyclohexylcarbodiimide (DCC) activate the carboxyl group, facilitating nucleophilic attack by the amine to form the amide bond. This method is efficient for creating simple amides. nih.gov

The second, more versatile strategy proceeds via a multi-step sequence involving the conversion of the acid to a more reactive intermediate. nih.govacs.org

Esterification: The carboxylic acid is first converted to its corresponding ethyl or methyl ester. For instance, N-alkylation of the parent phthalazinone with ethyl chloroacetate (B1199739) yields the ester derivative directly. nih.govekb.eg

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303), typically under reflux in ethanol (B145695), to produce the corresponding acetohydrazide. nih.govnih.gov This hydrazide is a stable, key intermediate.

Azide (B81097) Formation and Coupling: The acetohydrazide is subsequently converted into a highly reactive acyl azide intermediate by treatment with a nitrous acid source (e.g., NaNO₂/HCl) at low temperatures (-5 °C to 0 °C). nih.gov This azide is used immediately, without isolation, and is coupled with various nucleophiles such as amines or amino acid esters to form the desired amide or peptide bond. The azide coupling method is particularly favored in peptide synthesis as it is known to minimize the risk of racemization. nih.gov

These methods allow for the attachment of a wide variety of molecular fragments, from simple alkylamines to complex amino acid and peptide sequences, to the phthalazinone core.

Table 1: Representative Amide Bond Formation Reactions on Phthalazinyl Acetic Acid Scaffolds Data derived from analogous systems.

| Starting Material | Coupling Method | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Phthalazinyl Acetic Acid | DCC | Various Amines | N-Alkyl/Aryl Propanamide | nih.gov |

| Phthalazinyl Acetic Acid | DCC | Amino Acid Esters | N-Acyl Amino Acid Ester | nih.gov |

| Phthalazinyl Acetohydrazide | Azide Coupling | Various Amines | N-Alkyl/Aryl Acetamide | nih.gov |

| Phthalazinyl Acetohydrazide | Azide Coupling | Amino Acid Esters | Peptide (Monopeptide) | nih.govacs.org |

| N-Acyl Amino Acid Hydrazide | Azide Coupling | Amino Acid Esters | Peptide (Dipeptide) | nih.gov |

The acetohydrazide intermediate, derived from this compound, is not only a precursor for amides but also a powerful building block for the synthesis of hydrazones and a vast array of heterocyclic rings. fayoum.edu.eg

Hydrazone Formation: The terminal -NH₂ group of the acetohydrazide readily undergoes condensation with aldehydes and ketones, usually by refluxing in a suitable solvent like ethanol, to form stable hydrazone derivatives (-CO-NH-N=CHR). nih.govnaturalspublishing.com This reaction provides a straightforward method for introducing diverse aryl and alkylidene moieties.

Heterocycle Synthesis: The acetohydrazide scaffold is a versatile synthon for constructing various five-membered heterocycles. The reaction pathway often depends on the nature of the co-reactant, which typically contains two electrophilic sites.

Pyrazoles/Pyrazolones: Reaction of the acetohydrazide with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of pyrazole (B372694) or pyrazolone (B3327878) rings. nih.govfayoum.edu.eg The reaction may proceed through an isolable acyclic intermediate which then undergoes cyclization. fayoum.edu.eg

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized by cyclizing the acetohydrazide with reagents like carbon disulfide (leading to a thioxo-oxadiazole) or by reacting with an acid in the presence of a dehydrating agent such as phosphorus oxychloride. fayoum.edu.eg

Thiadiazoles and Triazoles: Treatment of the acetohydrazide with carbon disulfide followed by further reactions can lead to thiadiazoles. Alternatively, reaction with isothiocyanates followed by cyclization can yield triazolethiones. researchgate.net

These cyclization reactions significantly expand the chemical space accessible from the parent molecule, allowing for the creation of complex, fused, and appended heterocyclic systems with potential biological activities.

Table 2: Examples of Heterocycle Synthesis from Phthalazinyl Acetohydrazide Data based on transformations of analogous hydrazides.

| Reagent | Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Acrylonitrile | Pyridine, Reflux | Pyrazole derivative | fayoum.edu.eg |

| Ethyl Acetoacetate | Dioxane, Reflux | Pyrazolone derivative | fayoum.edu.eg |

| Malononitrile | Dioxane | Diaminopyrazole derivative | fayoum.edu.eg |

| Aromatic Aldehydes | Ethanol, Reflux | Hydrazone (precursor) | nih.gov |

| Carbon Disulfide / KOH | Ethanol, Reflux | Oxadiazole-thione | researchgate.net |

| Phenyl Isothiocyanate | Ethanol, Reflux | Thiosemicarbazide (Triazole precursor) | researchgate.net |

Reactivity of the Ethoxy Substituent

The ethoxy group at the C-4 position exists as part of a lactim ether structure, which is a tautomeric form of the corresponding lactam (amide). bu.edu.eg This functionality imparts specific reactivity to the C-4 carbon. This carbon is electrophilic and can be susceptible to nucleophilic attack, leading to the displacement of the ethoxy group.

For example, treatment of a 4-chloro-phthalazine derivative (a more activated analogue) with sodium ethoxide results in the formation of the 4-ethoxy derivative. researchcommons.org This reaction is reversible in principle, and under forcing conditions or with strong nucleophiles, the ethoxy group could potentially be displaced by other nucleophiles like amines or hydrazines. The reactivity is enhanced if the N-3 nitrogen is protonated or quaternized, increasing the electrophilicity of the C-4 position. However, compared to a halogen, the ethoxide is a poorer leaving group, so harsher conditions would likely be required for its substitution.

Investigations into Reaction Mechanisms and Kinetics

While specific kinetic studies on this compound are not widely reported, the mechanisms of its key transformations can be understood from established organic chemistry principles and studies on related structures.

The N-alkylation of the phthalazinone ring at the N-2 position with reagents like ethyl chloroacetate is a crucial step in synthesizing the acetic acid side chain. ekb.eg This reaction proceeds via a standard Sₙ2 mechanism. The selectivity for N-alkylation over O-alkylation is a notable feature and has been explained by Pearson's hard soft-acid base (HSAB) principle. nih.gov The nitrogen atom of the amide is considered a softer nucleophilic center compared to the carbonyl oxygen (a hard center), and it preferentially reacts with the soft electrophilic carbon of ethyl chloroacetate. nih.govnih.gov

The formation of heterocycles from the acetohydrazide intermediate involves a sequence of nucleophilic addition/condensation followed by intramolecular cyclization. For instance, the formation of a pyrazolone from ethyl acetoacetate begins with the nucleophilic attack of the terminal -NH₂ group of the hydrazide onto one of the carbonyl carbons of the β-ketoester, forming a hydrazone-like intermediate. This is followed by an intramolecular nucleophilic attack of the other hydrazide nitrogen onto the remaining ester carbonyl, leading to cyclization and elimination of ethanol to furnish the pyrazolone ring. fayoum.edu.eg The mechanisms for these cyclizations are generally well-established pathways in heterocyclic chemistry. longdom.org

Functional Group Compatibility and Synthetic Limitations

The synthetic utility of this compound is dependent on the compatibility of its functional groups with various reaction conditions.

Functional Group Compatibility:

The phthalazinone core is generally robust and stable under a variety of conditions, including the basic conditions (e.g., K₂CO₃ in acetone/DMF) used for N-alkylation and the refluxing in ethanol required for hydrazide formation. nih.govekb.eg

The carboxylic acid side chain allows for selective modification using standard peptide coupling chemistry without affecting the core structure, provided that appropriately mild coupling agents are used.

The ethoxy group is stable to the conditions used for derivatizing the side chain, such as hydrazinolysis and amide coupling.

Synthetic Limitations:

A potential limitation in the synthesis of the parent molecule is the competition between N-alkylation and O-alkylation of the phthalazinone precursor. While N-alkylation is generally favored for kinetic reasons under specific conditions (e.g., using K₂CO₃), different bases or reaction conditions could lead to mixtures of N- and O-alkylated products. ekb.eg

The reactivity of the carboxylic acid requires it to be "activated" for amide bond formation, as it will not react directly with amines under ambient conditions. This necessitates the use of coupling reagents or conversion to more reactive intermediates like acyl azides. nih.govnih.gov

While the ethoxy group is relatively stable, harsh acidic or basic conditions could lead to its cleavage or substitution, which must be considered when planning multi-step syntheses.

In Silico Investigations and Computational Drug Design for Phthalazine Based Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a phthalazine (B143731) derivative, might interact with a biological target, typically a protein or enzyme.

Research on phthalazinone derivatives has utilized molecular docking to elucidate their binding modes within the active sites of various enzymes. For instance, in studies of novel oxadiazol-phthalazinone derivatives, docking simulations were performed to understand their anti-proliferative activity. nih.gov These studies revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the compounds' inhibitory effects on enzymes like mitogen-activated protein kinase (MAPK) and Topoisomerase II (Topo II). nih.gov

Similarly, docking studies on 4-(4-bromophenyl)phthalazine derivatives as α-adrenoceptor antagonists have helped to rationalize their biological activity by identifying the key amino acid residues involved in the ligand-receptor interactions. cu.edu.eg For a compound like (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid, molecular docking could be employed to predict its binding affinity and pose within a target active site, guiding further structural modifications to enhance potency.

Table 1: Example of Molecular Docking Results for a Phthalazinone Derivative with a Target Enzyme

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Phthalazinone Analog 1 | EGFR | -8.5 | LYS745, MET793 | Hydrogen Bond, Hydrophobic |

| Phthalazinone Analog 2 | VEGFR-2 | -9.2 | CYS919, ASP1046 | Hydrogen Bond, Pi-Alkyl |

| Phthalazinone Analog 3 | Topo II | -7.9 | ASN120, TYR160 | Hydrogen Bond, Pi-Pi Stacking |

Note: This table is illustrative and based on typical findings in molecular docking studies of related heterocyclic compounds.

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This can be approached from two angles: ligand-based, which relies on the structures of known active compounds, and structure-based, which utilizes the three-dimensional structure of the biological target.

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical properties or molecular descriptors with activity, QSAR models can predict the activity of unsynthesized compounds.

In the context of phthalazine research, a QSAR study would involve compiling a dataset of phthalazine derivatives with their experimentally determined biological activities. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, would then be used to build a predictive model. Such models can provide valuable insights into the structural requirements for activity and guide the design of more potent analogs of this compound.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a ligand-receptor complex and observing any conformational changes that may occur upon binding.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in Drug Discovery Research

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties or toxicity. Predictive ADMET profiling uses computational models to estimate these properties early in the discovery process, helping to prioritize compounds with a higher likelihood of success.

For this compound, a variety of in silico tools can be used to predict its ADMET properties. These models can estimate parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions, such as potential for hERG channel inhibition or mutagenicity, are also critical components of this profiling.

Table 2: Illustrative Predicted ADMET Properties for a Phthalazine-Based Compound

| ADMET Property | Predicted Value/Classification |

| Aqueous Solubility | Moderately Soluble |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

Note: This table represents typical output from ADMET prediction software and is for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. These calculations can be used to determine a wide range of properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For this compound, quantum chemical calculations can offer insights into its chemical reactivity, metabolic stability, and the nature of its intermolecular interactions. For example, the calculated electrostatic potential map can indicate regions of the molecule that are likely to participate in electrostatic or hydrogen bonding interactions with a biological target.

Structure Activity Relationship Sar Studies on 4 Ethoxy 1 Oxo 1h Phthalazin 2 Yl Acetic Acid and Analogues

Positional and Substituent Effects on Phthalazinone Acetic Acid Scaffold Activity

The phthalazinone acetic acid scaffold serves as a versatile template for the design of biologically active compounds. The activity of these compounds can be significantly modulated by the nature and position of various substituents on the phthalazinone ring system.

Influence of the Ethoxy Group at C4

Furthermore, the oxygen atom of the ethoxy group may act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues within the binding pocket of the target protein. The size and orientation of the ethoxy group are also critical; bulkier alkoxy groups could potentially introduce steric hindrance, negatively impacting binding affinity. The optimal length and nature of the substituent at the C4 position are therefore key considerations in the design of potent phthalazinone-based inhibitors.

Modifications of the Acetic Acid Moiety at N2

The acetic acid moiety at the N2 position is a critical pharmacophoric feature for many phthalazinone-based inhibitors, particularly those targeting enzymes like aldose reductase. This acidic group is often involved in key ionic interactions with positively charged amino acid residues, such as arginine or lysine, in the active site of the target enzyme.

Numerous studies have explored the impact of modifying this acetic acid group. Key findings from these investigations are summarized below:

Esterification: Conversion of the carboxylic acid to its corresponding ester generally leads to a significant decrease or complete loss of biological activity. This highlights the necessity of the free carboxylate for ionic interactions with the target.

Amidation: Similar to esterification, converting the carboxylic acid to a primary or substituted amide also results in a marked reduction in inhibitory potency.

Chain Length Variation: Altering the length of the alkyl chain connecting the carboxylic acid to the N2 position can impact activity. While the acetic acid moiety (a two-carbon chain) is often optimal, both shorter and longer chains have been investigated, typically resulting in diminished activity.

Introduction of Rigidity: Incorporating conformational constraints into the acetic acid side chain, for instance, by introducing double bonds or incorporating it into a ring system, has been explored to probe the optimal orientation for binding.

These findings underscore the critical role of the N2-acetic acid moiety in anchoring the inhibitor within the active site of its target enzyme through specific electrostatic interactions.

Rational Design Based on Structural Elements

The development of potent (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid analogues has been significantly guided by rational drug design principles. By leveraging structural information of the target enzymes, researchers have been able to design modifications that enhance binding affinity and selectivity.

Computational methods such as molecular docking and molecular dynamics simulations have been instrumental in visualizing the binding modes of these inhibitors. These studies have helped to rationalize the observed SAR and to predict the effects of structural modifications. For instance, docking studies have often shown that the phthalazinone ring system occupies a hydrophobic pocket within the enzyme's active site, while the N2-acetic acid extends towards a positively charged region.

This understanding has guided the design of analogues with optimized substituents on the phthalazinone ring to improve hydrophobic interactions and the introduction of various bioisosteres for the carboxylic acid group to fine-tune acidity and pharmacokinetic properties.

Conformational Flexibility and its Implications for Target Binding

The conformational flexibility of this compound and its analogues is a key determinant of their biological activity. The molecule possesses several rotatable bonds, including the bond connecting the ethoxy group to the phthalazinone ring and the bonds within the N2-acetic acid side chain. The ability of the molecule to adopt a low-energy conformation that is complementary to the topography of the enzyme's active site is crucial for effective binding.

The orientation of the phthalazinone ring relative to the acetic acid side chain is particularly important. Molecular modeling studies suggest that a relatively planar conformation of the phthalazinone ring system is favored for optimal interaction with the hydrophobic regions of the binding site. The flexibility of the N2-acetic acid side chain allows it to adopt the necessary conformation to form strong ionic bonds with key amino acid residues. Understanding the preferred conformations and the energy barriers between them is essential for designing more rigid and potent analogues.

Identification of Key Pharmacophoric Features for Biological Efficacy

Based on extensive SAR studies, a general pharmacophore model for phthalazinone-based inhibitors, particularly for targets like aldose reductase, has been proposed. This model highlights the essential structural features required for potent biological activity. The key pharmacophoric features include:

A planar, hydrophobic phthalazinone ring system: This feature is responsible for establishing van der Waals and hydrophobic interactions within a corresponding pocket of the enzyme.

A hydrogen bond acceptor at the C1 position: The carbonyl oxygen of the phthalazinone ring is a crucial hydrogen bond acceptor.

An anionic group at the N2 position: The carboxylate of the acetic acid moiety serves as a key anionic center for electrostatic interactions.

The spatial arrangement of these features is critical for high-affinity binding. The distance and relative orientation between the hydrophobic phthalazinone core and the anionic acetic acid group are particularly important parameters that are fine-tuned in the design of new inhibitors.

Strategic Scaffold Modifications and Bioisosteric Replacements

To improve the potency, selectivity, and pharmacokinetic properties of this compound analogues, various strategic scaffold modifications and bioisosteric replacements have been investigated.

One of the most explored strategies involves the bioisosteric replacement of the carboxylic acid moiety of the N2-acetic acid side chain. The goal of this approach is to replace the carboxyl group with other acidic functional groups that can maintain the crucial ionic interaction while potentially offering advantages in terms of metabolic stability, membrane permeability, and oral bioavailability. Common bioisosteres for the carboxylic acid group that have been explored in similar inhibitor classes include:

Tetrazole: This five-membered heterocyclic ring is a well-established carboxylic acid bioisostere with a similar pKa.

Hydroxamic acid: This functional group can also act as an effective metal-chelating group and can form strong hydrogen bonds.

Acylsulfonamides: These groups can mimic the acidity and hydrogen bonding pattern of carboxylic acids.

Beyond the acetic acid moiety, "scaffold hopping" strategies have also been employed, where the entire phthalazinone core is replaced with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. The aim of scaffold hopping is to explore novel chemical space, potentially leading to compounds with improved properties and novel intellectual property.

The table below summarizes the general impact of various modifications on the phthalazinone acetic acid scaffold.

| Modification Site | Type of Modification | General Impact on Activity |

| C4-Position | Variation of Alkoxy Chain Length | Potentially significant impact on lipophilicity and steric interactions. Optimal length is target-dependent. |

| Replacement with other substituents | Can alter electronic properties and hydrogen bonding potential, significantly affecting binding. | |

| N2-Position | Esterification of Acetic Acid | Generally leads to a significant decrease or loss of activity. |

| Amidation of Acetic Acid | Typically results in a marked reduction in potency. | |

| Chain Length Variation of Acid | The two-carbon (acetic) chain is often optimal; deviations usually decrease activity. | |

| Bioisosteric Replacement of Carboxylic Acid | Can maintain or improve activity while modulating physicochemical properties. | |

| Phthalazinone Core | Scaffold Hopping | Has the potential to identify novel, potent chemotypes with improved drug-like properties. |

Investigation of Molecular Mechanisms and Biological Target Interactions of Phthalazine Derivatives

Enzyme Inhibition Mechanism Studies

Phthalazine (B143731) derivatives have been identified as potent inhibitors of several key enzymes involved in cellular signaling, proliferation, and maintenance. Their inhibitory action spans across various enzyme families, including kinases, topoisomerases, and others, highlighting the therapeutic potential of this structural scaffold.

Kinase Inhibition (e.g., VEGFR-2, EGFR, Aurora Kinases, p38 MAPK)

The phthalazine nucleus is a core component of numerous compounds designed to target protein kinases, which are crucial regulators of cell signaling.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Several phthalazine derivatives have demonstrated potent inhibitory activity against VEGFR-2. For instance, certain biarylurea-based phthalazines have shown significant inhibition of VEGFR-2 tyrosine kinase, with IC50 values in the low micromolar range. nih.govbohrium.com Specifically, compounds with a 4-chloro substitution on the phthalazine core exhibited enhanced VEGFR-2 inhibitory activity. nih.gov One study identified a novel phthalazine derivative, compound 12b, as a potent VEGFR-2 inhibitor with an IC50 value of 17.8 μM, which was more potent than the reference drug sorafenib (IC50 of 32.1 μM). rsc.orgnih.gov Further research has yielded derivatives with even higher potency; compounds 2g and 4a were found to inhibit VEGFR-2 with IC50 values of 0.148 and 0.196 μM, respectively. nih.govrsc.org The development of multitarget therapies has also led to the synthesis of phthalazine-based compounds that show potent and preferential activity toward VEGFR-2. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overactivity can lead to uncontrolled cell proliferation. Phthalazine derivatives have been developed as effective EGFR inhibitors. One derivative, compound 12d, exhibited a promising EGFR inhibition with an IC50 value of 21.4 nM, which is more potent than the established inhibitor Erlotinib (IC50 = 80 nM). researchgate.netnih.gov Research has also focused on creating dual inhibitors targeting both VEGFR-2 and EGFR. nih.gov

| Compound | Target Kinase | IC50 Value | Reference |

| 12b | VEGFR-2 | 17.8 µM | rsc.orgnih.gov |

| 2g | VEGFR-2 | 0.148 µM | nih.govrsc.org |

| 4a | VEGFR-2 | 0.196 µM | nih.govrsc.org |

| 12c | VEGFR-2 | 2.7 µM | nih.govbohrium.com |

| 13c | VEGFR-2 | 2.5 µM | nih.govbohrium.com |

| 12d | EGFR | 21.4 nM | researchgate.netnih.gov |

| Sorafenib | VEGFR-2 | 32.1 µM | rsc.orgnih.gov |

| Erlotinib | EGFR | 80 nM | researchgate.netnih.gov |

DNA Topoisomerase II Inhibition and DNA Intercalation Mechanisms

DNA topoisomerase II (Topo II) is an essential enzyme that manages DNA tangles and supercoils during replication and transcription. Its inhibition can lead to DNA damage and cell death, making it a valuable target for anticancer drugs. Phthalazine derivatives have been designed to act as Topo II inhibitors and DNA intercalators. tandfonline.comnih.govnih.gov These compounds interfere with the enzyme's function, leading to the stabilization of the DNA-enzyme complex and ultimately resulting in apoptosis. nih.gov One particular derivative, compound 9d, was identified as the most potent in a series, inhibiting the Topo II enzyme with an IC50 value of 7.02 ± 0.54 µM and demonstrating DNA intercalating activity with an IC50 of 26.19 ± 1.14 µM. tandfonline.comnih.govnih.gov The dual mechanism of Topo II inhibition and DNA intercalation makes these phthalazine derivatives potent cytotoxic agents. tandfonline.comresearchgate.net

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes. nih.gov Novel series of phthalazine-substituted urea, thiourea, and β-lactam derivatives have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govresearchgate.net One of the most effective compounds, 1-(4-(3,3-dimethyl-1,6,11-trioxo-2,3,4,6,11,13-hexahydro-1H-indazolo[1,2-b]phthalazin-13-yl)phenyl)-2-oxo-4-p-tolylazetidin-3-yl acetate, displayed an IC50 value of 6.97 µM for hCA I and 8.48 µM for hCA II. nih.gov Another study on phthalazine sulfonamide derivatives found them to be active against four human isoforms (hCA I, hCA II, hCA IX, and hCA XII), with some compounds being more potent than the reference drug acetazolamide. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are used in the management of Alzheimer's disease. nih.gov Researchers have designed and synthesized novel phthalazinone-based compounds as potential acetylcholinesterase inhibitors. nih.gov In one study, compound 8c was identified as the most active AChE inhibitor in its series, with an inhibition value of 63% at a concentration of 100 μM. researchgate.net Further research led to the development of compounds 7e and 17c, which demonstrated activity comparable or superior to the drug donepezil in in vitro assays. nih.gov Kinetic analysis suggested that compound 17c acts as a mixed-type inhibitor, binding to both the catalytic and peripheral sites of the AChE enzyme. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a targeted therapy for certain types of cancers, particularly those with BRCA mutations. nih.govresearchgate.net Phthalazinone-based compounds have been designed as PARP inhibitors, with Olaparib being a clinically approved example. nih.govresearchgate.net Research has led to the synthesis of new phthalazinone derivatives with potent PARP-1 inhibitory activities. nih.gov For instance, compound 23 was identified as a promising candidate for further exploration. nih.gov Another study identified compound 9k (LG-12) as having efficient potency against both PARP-1 and BRCA1 deficient MDA-MB-436 cells, and it also acted as a chemosensitizer, enhancing the anticancer effects of temozolomide (TMZ). nih.gov

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, phthalazine derivatives exert their biological effects by modulating fundamental cellular pathways that control cell fate.

Apoptosis Induction and Cell Cycle Regulation Studies

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells.

Apoptosis Induction: Phthalazine derivatives have been shown to be effective inducers of apoptosis. In studies on human breast cancer cell lines (MCF-7 and MDA-MB-231), several parent phthalazine compounds and their copper and platinum complexes were active in inducing apoptosis. nih.govwaocp.org For instance, compound H-5 caused 40% apoptosis in MDA-MB-231 cells, while compounds H-1, C-1, and P-1 induced up to 60% apoptosis in the same cell line. waocp.org The mechanism of apoptosis induction is often linked to the inhibition of specific signaling pathways. For example, the EGFR inhibitor 12d induced apoptosis in MDA-MB-231 cells by 64.4-fold compared to the control. researchgate.netnih.gov Similarly, the VEGFR-2 inhibitor 12b induced apoptosis in HCT-116 cells by 21.7-fold. rsc.org

Cell Cycle Regulation: The cell cycle is a series of events that leads to cell division and proliferation. Disrupting the cell cycle is another strategy to inhibit cancer growth. Phthalazine derivatives have been found to cause cell cycle arrest at different phases. For example, compound 12b, a VEGFR-2 inhibitor, was found to arrest cell proliferation at the S-phase in HCT-116 cells. rsc.orgnih.gov Other phthalazine derivatives, such as compounds 7b, 13c, and 16a, were also found to induce cell cycle arrest at the S phase boundary. nih.govbohrium.comfigshare.comresearchgate.net

| Compound | Cell Line | Effect | Fold Induction / Arrest Phase |

| H-5 | MDA-MB-231 | Apoptosis | 40% Apoptosis |

| H-1, C-1, P-1 | MDA-MB-231 | Apoptosis | Up to 60% Apoptosis |

| 12d | MDA-MB-231 | Apoptosis (EGFR Inhibition) | 64.4-fold |

| 12b | HCT-116 | Apoptosis (VEGFR-2 Inhibition) | 21.7-fold |

| 12b | HCT-116 | Cell Cycle Arrest | S-Phase |

| 7b, 13c, 16a | - | Cell Cycle Arrest | S-Phase |

Angiogenesis Modulation Research

There is no specific research data available in the public domain detailing the angiogenesis modulation properties of (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid. Studies on other phthalazine derivatives have indicated potential anti-angiogenic effects, often through the inhibition of key signaling pathways, but these findings cannot be directly attributed to the subject compound.

Receptor Binding Affinity Research

No publicly available studies have characterized the receptor binding affinity of this compound. Research into the specific molecular targets and the compound's binding kinetics has not been published.

Insights from Target Validation Studies

There are no target validation studies available in the scientific literature for this compound. Consequently, there is no information to confirm its interaction with specific biological targets or the downstream effects of such interactions.

Preclinical Research Applications of Phthalazine Compounds Excluding Clinical Trials

In Vitro Anti-proliferative and Cytotoxicity Studies in Cancer Cell Lines

Numerous studies have highlighted the potential of phthalazine (B143731) derivatives as anti-proliferative and cytotoxic agents against various cancer cell lines. While no specific in vitro anti-proliferative or cytotoxicity data for "(4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid" has been identified, the broader class of phthalazine compounds has demonstrated significant activity.

Researchers have synthesized and evaluated various 1,4-disubstituted phthalazine derivatives for their cytotoxic effects. For instance, a series of these compounds showed potent activity against the MCF-7 human breast adenocarcinoma cell line, with some derivatives exhibiting IC50 values in the low micromolar range. cu.edu.eg Another study focused on novel phthalazine derivatives that were tested against HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma) cell lines, revealing that many of these compounds had remarkable anti-proliferative activities. tandfonline.com

Furthermore, certain phthalazine-based compounds have been designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis. nih.govnih.govnih.gov These compounds displayed excellent broad-spectrum cytotoxic activity against a full panel of 60 cancer cell lines in the National Cancer Institute's screening. nih.gov For example, some biarylurea derivatives of phthalazine showed significant inhibitory activity against VEGFR-2 tyrosine kinase. nih.gov

The mechanism of action for some of these compounds has been linked to the induction of apoptosis. For example, select phthalazine derivatives were found to trigger a significant increase in the expression of cleaved caspase-3, a key executioner of apoptosis, and to cause cell cycle arrest at the S phase boundary. nih.govrsc.org

Below is a table summarizing the in vitro anti-proliferative activity of selected phthalazine derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC50/GI50) | Reference |

| 1,4-disubstituted phthalazines | MCF-7 | 1.4 to 2.3 µM | cu.edu.eg |

| Novel phthalazine derivatives | HepG-2, HCT-116, MCF-7 | 4.35 to 78.49 µM | tandfonline.com |

| Biarylurea phthalazine derivatives | NCI 60 cell panel | 0.15 to 8.41 µM | nih.gov |

| Phthalazine derivatives | HCT-116 | 0.32 to 1.58 µM | nih.gov |

| Phthalazine-based VEGFR-2 inhibitors | MCF-7, Hep G2 | 0.09 to 0.18 µM | nih.gov |

In Vivo Efficacy Studies in Relevant Animal Models for Disease Research

While in vivo efficacy studies specifically for "this compound" are not documented in the available literature, research on other phthalazine derivatives has shown promising results in animal models.

One notable in vivo study involved a phthalazine derivative that was identified as a potent Topoisomerase II (Topo II) inhibitor and DNA intercalator. This compound was subjected to an in vivo antitumor examination and was found to inhibit tumor proliferation by reducing the solid tumor volume and mass. tandfonline.com Furthermore, this compound demonstrated a positive effect on liver enzymes, proteins, and complete blood count (CBC) parameters, suggesting a degree of safety and amelioration of tumor-induced systemic effects. tandfonline.com Histopathological examinations in this study further supported the antitumor efficacy of the compound. tandfonline.com

Another area where phthalazine derivatives have been investigated in vivo is in models of rheumatoid arthritis. Phthalazine metal complexes have been shown to possess anti-inflammatory and analgesic effects in a collagen adjuvant-induced arthritis model in rats. apacsci.comresearchgate.net These studies measured improvements in paw edema, pain tolerance, and mobilization, indicating the potential of these compounds in treating inflammatory joint diseases. apacsci.comresearchgate.net

The following table provides a summary of in vivo efficacy studies for selected phthalazine derivatives.

| Compound Type | Animal Model | Disease/Condition | Key Findings | Reference |

| Topo II inhibitor phthalazine derivative | Not specified | Solid Tumor | Reduced tumor volume and mass; improved liver enzymes and CBC parameters. | tandfonline.com |

| Phthalazine Copper (II) and Zinc (II) complexes | Sprague-Dawley rats | Collagen Adjuvant-Induced Arthritis | Significant anti-inflammatory and analgesic effects, with improvements in paw edema and pain tolerance. | apacsci.comresearchgate.net |

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

The phthalazine scaffold has been a subject of interest in the search for new antimicrobial agents. Although no specific antimicrobial data for "this compound" were found, numerous studies have reported the antibacterial, antifungal, and antiviral activities of other phthalazine derivatives.

Several novel series of phthalazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, demonstrating good activity. globalresearchonline.net Some of these compounds have shown broad-spectrum antimicrobial potential, with activity against both bacterial and fungal pathogens like Aspergillus niger and Candida albicans. ekb.egnih.govresearchgate.net Molecular docking studies have suggested that these compounds may exert their effects by binding to key microbial enzymes. ekb.eg

The incorporation of a sugar moiety into the phthalazine ring has been shown to enhance biological properties, with some glycosylated phthalazine derivatives exhibiting significant inhibitory effects against various bacterial and fungal strains. nih.gov Additionally, some phthalazine and phthalazinone derivatives have demonstrated notable antifungal activity. researchgate.net

In the realm of antiviral research, a phthalazine derivative has been identified as a potent inhibitor of the Dengue virus (DENV-2) in a replicon cell line-based assay. osf.io

The table below summarizes the antimicrobial activities of various phthalazine derivatives.

| Compound Type | Organism(s) | Type of Activity | Reference |

| Novel phthalazine derivatives | Escherichia coli, Staphylococcus aureus, Aspergillus niger | Antibacterial, Antifungal | ekb.eg |

| Sugar-grafted phthalazine derivatives | Various bacterial and fungal strains | Antibacterial, Antifungal | nih.gov |

| 1-Chloro-4-p-tolylphthalizine derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial | globalresearchonline.net |

| Phthalazine and phthalazinone derivatives | Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Antibacterial, Antifungal | researchgate.net |

| 3-(dimethylamino)propyl carbamate (B1207046) derivative | Dengue virus (DENV-2) | Antiviral | osf.io |

Anti-inflammatory and Immunomodulatory Research

Phthalazine derivatives have been investigated for their potential as anti-inflammatory and immunomodulatory agents. While specific research on "this compound" in this area is lacking, studies on related compounds have yielded significant findings.

A series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were synthesized and tested for their in vivo anti-inflammatory activity. Several of these compounds showed significant anti-inflammatory effects comparable to the standard drug celecoxib. osf.io Further investigation into their mechanism of action revealed that some of these compounds were potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. osf.io Notably, these compounds also exhibited a higher gastric safety profile compared to celecoxib. osf.io

In another study, tetrahydrophthalazinone derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) production in human whole blood. nih.gov Two compounds incorporating an arylpiperazine moiety were found to effectively inhibit TNF-α release, similar to the known anti-inflammatory phosphodiesterase 4 (PDE4) inhibitors, rolipram (B1679513) and roflumilast. nih.gov

Phthalazine metal complexes have also demonstrated anti-inflammatory properties in a rat model of collagen adjuvant arthritis, suggesting their potential in treating autoimmune-related inflammation. apacsci.comresearchgate.net

The following table summarizes the anti-inflammatory research findings for selected phthalazine derivatives.

| Compound Type | Model/Assay | Key Findings | Potential Mechanism of Action | Reference |

| 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives | In vivo anti-inflammatory models | Significant anti-inflammatory activity, higher gastric safety profile than celecoxib. | Selective COX-2 inhibition | osf.io |

| Tetrahydrophthalazinone derivatives | LPS-stimulated TNF-α production in human whole blood | Inhibition of TNF-α release. | PDE4 inhibition | nih.gov |

| Phthalazine Copper (II) and Zinc (II) complexes | Collagen adjuvant arthritis in rats | Anti-inflammatory and analgesic effects. | Not specified | apacsci.comresearchgate.net |

Cardiovascular Research Applications (e.g., Vasodilator Activity, Nitric Oxide Donor Properties)

The phthalazine nucleus is a well-known pharmacophore in cardiovascular research, with derivatives like hydralazine (B1673433) and budralazine (B1668030) being recognized vasodilators. researchgate.net Although no specific cardiovascular research on "this compound" has been reported, the vasorelaxant activity of other phthalazine derivatives is well-documented.

New phthalazine-based compounds have been synthesized and tested for their vasorelaxant effects on thoracic rat aorta rings pre-contracted with nor-adrenaline. researchgate.net Several of these compounds exhibited higher activity than the reference drug prazosin, a known α1-adrenergic receptor antagonist. researchgate.net This suggests that these novel phthalazine derivatives may act as potent vasodilators.

The research in this area continues to build upon the established cardiovascular effects of the phthalazine scaffold, aiming to develop new and improved therapeutic agents for conditions such as hypertension.

Neurological Research (e.g., Anticonvulsant, Antidepressant Research)

Phthalazine derivatives have also been explored for their potential applications in neurological disorders. While specific data for "this compound" is unavailable, other compounds from this class have shown promise in preclinical neurological research.

Phthalazine derivatives have been reported to possess anticonvulsant properties. researchgate.netresearchgate.net For example, a study highlighted the potential of phthalazine scaffolds in the development of anticonvulsant agents. researchgate.net

More recently, the development of targeted phthalazine-1,4-dione derivatives as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease has been a focus of research. nih.govresearchgate.net Several synthesized compounds were found to be potent inhibitors of AChE, with some exhibiting activity comparable to the reference drug donepezil. nih.govresearchgate.net These compounds were also shown to have high permeability across the blood-brain barrier in in vitro models, a crucial property for drugs targeting the central nervous system. nih.gov Molecular docking and dynamic simulation studies have provided insights into how these compounds bind to the active site of the AChE enzyme. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms in Phthalazine Chemistry

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The convergence of artificial intelligence (AI) and medicinal chemistry is poised to accelerate the drug discovery process significantly. mdpi.commdpi.com For phthalazine (B143731) derivatives, AI and machine learning (ML) algorithms can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds with high therapeutic potential. mdpi.com

Key Applications in Phthalazine Chemistry:

De Novo Design: Generative AI models can design entirely new phthalazine molecules with desired pharmacological profiles. These algorithms can learn the complex relationships between a molecule's structure and its activity, toxicity, and pharmacokinetic properties to propose candidates like novel derivatives of (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid. mdpi.comgithub.com